![molecular formula C16H13ClN4O2S B285631 N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285631.png)
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-547,632 is a member of the oxadiazole class of compounds and has been found to have potent anti-inflammatory and anti-tumor properties.
Mécanisme D'action
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival, and its activity is dysregulated in many diseases, including cancer and inflammatory disorders. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein, preventing its translocation into the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of NF-κB by N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and high yields. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has also been extensively studied in preclinical models and has been found to have potent anti-inflammatory and anti-tumor effects. However, N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has some limitations for use in laboratory experiments. It is a small molecule inhibitor that may have limited bioavailability and may not be suitable for use in vivo.
Orientations Futures
There are several future directions for research on N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the development of novel drug delivery systems to improve the bioavailability of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide in various disease models.
Méthodes De Synthèse
The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-chloroaniline with 5-pyridin-4-yl-[1,3,4]oxadiazol-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to produce the desired compound. The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-tumor properties. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
Propriétés
Formule moléculaire |
C16H13ClN4O2S |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-4-13(12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
Clé InChI |
VLYBYVLROYDTGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)
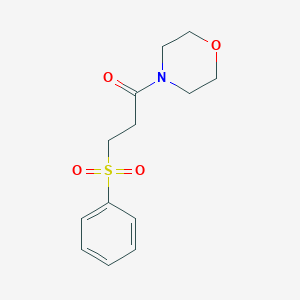
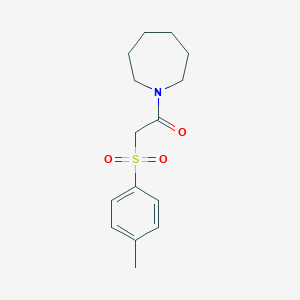
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
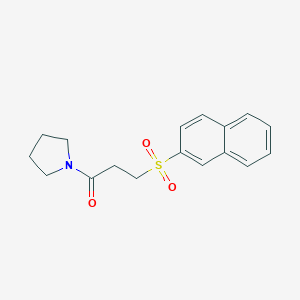
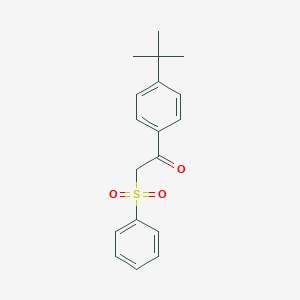


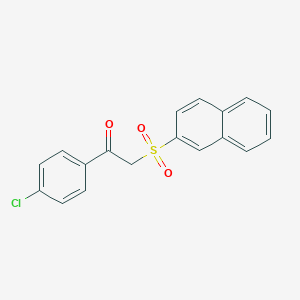

![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)